Cas no 23599-46-4 (Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-)
23599-46-4 structure
Product Name:Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
CAS No:23599-46-4
MF:C17H24O5
MW:308.369465827942
CID:287667
PubChem ID:12303262
Update Time:2025-04-19
Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Chemical and Physical Properties
Names and Identifiers
-
- Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
- (-)-cinnamosmolide
- [5R,(-)]-5-Acetoxy-5,5aα,6,7,8,9,9a,9b-octahydro-9bα-hydroxy-6,6,9aβ-trimethylnaphtho[1,2-c]furan-3(1H)-one
- 23599-46-4
- cinnamosmolide
- Naphtho(1,2-c)furan-3(1H)-one, 5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-, (5R-(5alpha,5abeta,9aalpha,9bbeta))-
- DTXSID00946419
- [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] acetate
- CHEMBL402739
- NSC-277292
- NSC 277292
- SCHEMBL21025897
- SCHEMBL15557098
- CINNAMOSMOLIDE B812927K029
- NSC277292
- Naphtho[1,2-c]furan-3(1H)-one, 5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-, (5R,5aS,9aS,9bS)-
-
- Inchi: 1S/C17H24O5/c1-10(18)22-12-8-11-14(19)21-9-17(11,20)16(4)7-5-6-15(2,3)13(12)16/h8,12-13,20H,5-7,9H2,1-4H3
- InChI Key: PSJFPRLDKNCZGQ-UHFFFAOYSA-N
- SMILES: CC(OC1C2C(CCCC2(C)C)(C)C2(C(C(OC2)=O)=C1)O)=O
Computed Properties
- Exact Mass: 308.162
- Monoisotopic Mass: 308.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 563
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.8A^2
- XLogP3: 2.2
Experimental Properties
- Density: 1.22
- Boiling Point: 458.4°Cat760mmHg
- Flash Point: 164.1°C
- Refractive Index: 1.544
- PSA: 72.83000
- LogP: 1.97860
Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
23599-46-4 (Naphtho[1,2-c]furan-3(1H)-one,5-(acetyloxy)-5,5a,6,7,8,9,9a,9b-octahydro-9b-hydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-) Related Products
- 38647-10-8(Tripdiolide)
- 38748-32-2(Triptolide)
- 139713-80-7(16-Hydroxytriptolide)
- 195883-06-8(Omtriptolide)
- 5508-58-7(Andrographolide)
- 138965-88-5(Isocoronarin D)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent